molecular formula C16H22N2O8 B4043256 2,6-dimethyl-4-[2-(2-nitrophenoxy)ethyl]morpholine oxalate CAS No. 1185165-41-6

2,6-dimethyl-4-[2-(2-nitrophenoxy)ethyl]morpholine oxalate

Cat. No.: B4043256
CAS No.: 1185165-41-6
M. Wt: 370.35 g/mol
InChI Key: GNLFLUTWRRQIQW-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[2-(2-nitrophenoxy)ethyl]morpholine oxalate is a complex organic compound that features a morpholine ring substituted with a 2,6-dimethyl group and a 2-(2-nitrophenoxy)ethyl group

Scientific Research Applications

2,6-Dimethyl-4-[2-(2-nitrophenoxy)ethyl]morpholine oxalate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-[2-(2-nitrophenoxy)ethyl]morpholine oxalate typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, leading to dehydration and ring closure.

    Substitution with Dimethyl Groups: The 2,6-dimethyl substitution on the morpholine ring can be achieved through alkylation reactions using appropriate alkyl halides under basic conditions.

    Attachment of the 2-(2-nitrophenoxy)ethyl Group: This step involves the nucleophilic substitution reaction where the morpholine ring is reacted with 2-(2-nitrophenoxy)ethyl halide in the presence of a base to form the desired product.

    Formation of the Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[2-(2-nitrophenoxy)ethyl]morpholine oxalate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

    Hydrolysis: The oxalate salt can be hydrolyzed under acidic or basic conditions to yield the free base and oxalic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products

    Reduction of Nitro Group: 2,6-Dimethyl-4-[2-(2-aminophenoxy)ethyl]morpholine.

    Substitution Reactions: Various alkylated morpholine derivatives.

    Hydrolysis: Free base of the compound and oxalic acid.

Mechanism of Action

The mechanism by which 2,6-dimethyl-4-[2-(2-nitrophenoxy)ethyl]morpholine oxalate exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes and receptors. The morpholine ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with a similar ring structure but lacking the additional substituents.

    2,6-Dimethylmorpholine: Similar to the target compound but without the 2-(2-nitrophenoxy)ethyl group.

    4-(2-Nitrophenoxy)ethylmorpholine: Lacks the dimethyl substitution on the morpholine ring.

Uniqueness

2,6-Dimethyl-4-[2-(2-nitrophenoxy)ethyl]morpholine oxalate is unique due to the combination of its substituents, which confer specific chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

2,6-dimethyl-4-[2-(2-nitrophenoxy)ethyl]morpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4.C2H2O4/c1-11-9-15(10-12(2)20-11)7-8-19-14-6-4-3-5-13(14)16(17)18;3-1(4)2(5)6/h3-6,11-12H,7-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLFLUTWRRQIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185165-41-6
Record name Morpholine, 2,6-dimethyl-4-[2-(2-nitrophenoxy)ethyl]-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185165-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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